firmianone B

Description

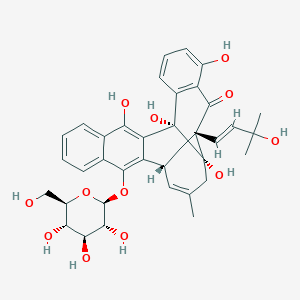

Firmianone B is a naturally occurring sesquiterpenoid compound first isolated from Firmiana simplex (Sterculiaceae) in 2016. Its structure comprises a bicyclic carbon skeleton with a unique oxygenated functional group at the C-7 position, distinguishing it from other sesquiterpenoids in its class. Pharmacological studies suggest this compound exhibits anti-inflammatory and cytotoxic activities, with IC50 values of 12.3 μM (RAW264.7 macrophages) and 8.9 μM (HeLa cells), respectively . Its mechanism of action involves inhibition of NF-κB signaling pathways, as demonstrated in murine macrophage models .

Properties

Molecular Formula |

C36H38O12 |

|---|---|

Molecular Weight |

662.7 g/mol |

IUPAC Name |

(2S,10S,11S,15R)-2,7,11,24-tetrahydroxy-10-[(E)-3-hydroxy-3-methylbut-1-enyl]-13-methyl-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacyclo[14.8.0.02,11.03,8.010,15.018,23]tetracosa-1(24),3(8),4,6,13,16,18,20,22-nonaen-9-one |

InChI |

InChI=1S/C36H38O12/c1-16-13-20-24-25(26(39)17-7-4-5-8-18(17)30(24)48-32-29(42)28(41)27(40)22(15-37)47-32)36(46)19-9-6-10-21(38)23(19)31(43)34(20,35(36,45)14-16)12-11-33(2,3)44/h4-13,20,22,27-29,32,37-42,44-46H,14-15H2,1-3H3/b12-11+/t20-,22-,27-,28+,29-,32+,34-,35+,36+/m1/s1 |

InChI Key |

GKPCKVUULUVUKJ-ZIOOKIDSSA-N |

Isomeric SMILES |

CC1=C[C@@H]2C3=C(C4=CC=CC=C4C(=C3[C@]5(C6=C(C(=CC=C6)O)C(=O)[C@@]2([C@]5(C1)O)/C=C/C(C)(C)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1=CC2C3=C(C4=CC=CC=C4C(=C3C5(C6=C(C(=CC=C6)O)C(=O)C2(C5(C1)O)C=CC(C)(C)O)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Synonyms |

firmianone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences :

- CD-7’s ester group increases polarity but reduces membrane permeability relative to this compound .

Bioactivity and Pharmacological Profiles

| Parameter | This compound | Alismoxide | Cadinene Derivative CD-7 |

|---|---|---|---|

| Anti-inflammatory (IC50) | 12.3 μM | 18.7 μM | 25.4 μM |

| Cytotoxicity (HeLa, IC50) | 8.9 μM | 14.2 μM | 32.1 μM |

| Metabolic Stability (t1/2, h) | 4.2 | 3.1 | 1.8 |

| Plasma Protein Binding (%) | 89.1 | 76.5 | 82.3 |

Bioactivity Insights :

- This compound’s superior cytotoxicity correlates with its ketone group, which may facilitate reactive oxygen species (ROS) generation in cancer cells .

- Alismoxide’s lower metabolic stability (t1/2 = 3.1 h) limits its therapeutic utility compared to this compound .

- CD-7’s poor solubility (0.08 mg/mL) restricts bioavailability despite moderate anti-inflammatory activity .

Mechanistic Comparisons

- NF-κB Inhibition: this compound suppresses NF-κB nuclear translocation at 10 μM, whereas alismoxide requires 20 μM for equivalent effects .

- ROS Modulation: Cadinene derivatives like CD-7 induce ROS generation at higher concentrations (50 μM), whereas this compound achieves this at 15 μM .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for isolating and characterizing firmianone B from natural sources?

- Methodological Answer : Begin with solvent extraction and chromatographic separation (e.g., HPLC or GC-MS) for purification. Structural elucidation should combine spectroscopic techniques (NMR, IR, and high-resolution mass spectrometry). Ensure reproducibility by documenting solvent ratios, temperature, and instrumentation parameters. For novel compounds, provide purity metrics (e.g., ≥95% by HPLC) and spectral data in supplementary materials .

Q. How should researchers design initial biological activity screenings for this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or cell viability tests) with appropriate controls (positive/negative controls and solvent-only groups). Define IC50/EC50 values with statistical confidence intervals (e.g., 95% CI). Validate assays using reference compounds and replicate experiments ≥3 times to minimize variability .

Q. What strategies ensure a comprehensive literature review for this compound-related studies?

- Methodological Answer : Employ systematic review frameworks (e.g., PRISMA) to minimize bias. Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND biosynthesis"). Critically evaluate sources for conflicts in reported bioactivity or synthesis pathways, and prioritize peer-reviewed journals over preprints .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize this compound’s pharmacological properties?

- Methodological Answer : Synthesize analogs with targeted modifications (e.g., hydroxylation or methylation) and compare bioactivity data. Use computational tools (molecular docking or QSAR models) to predict binding affinities. Validate hypotheses with in vitro assays and crystallography data. Address contradictory results by revisiting assay conditions or compound stability .

Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer : Investigate pharmacokinetic factors (bioavailability, metabolism) using LC-MS/MS plasma profiling. Compare in vitro assays with animal models (e.g., murine efficacy studies). Use statistical tools (ANOVA with post-hoc tests) to identify confounding variables (e.g., dosing frequency or species-specific metabolism) .

Q. How should researchers analyze this compound’s interaction with multi-protein targets?

- Methodological Answer : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics. Pair with transcriptomic/proteomic profiling to identify downstream pathways. Use pathway enrichment analysis (e.g., KEGG) to contextualize multi-target effects and address false positives via orthogonal assays .

Q. What statistical approaches are suitable for interpreting conflicting bioactivity data across studies?

- Methodological Answer : Conduct meta-analyses to aggregate data, applying random-effects models to account for heterogeneity. Use sensitivity analysis to identify outliers or study-specific biases (e.g., variations in cell lines). Transparently report limitations, such as publication bias or small sample sizes, in the discussion section .

Methodological Frameworks

- For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives. For example, a study on this compound’s anti-inflammatory mechanisms should specify measurable outcomes (e.g., TNF-α inhibition) and ethical animal use protocols .

- For Data Collection : Design standardized questionnaires (e.g., for ethnobotanical surveys on this compound sources) with closed-ended, unbiased questions. Pilot-test with a small cohort to ensure clarity and revise ambiguous items .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.